![molecular formula C11H6F3N5O3S B3257606 5-Hydroxy-florasulam CAS No. 292085-54-2](/img/structure/B3257606.png)
5-Hydroxy-florasulam
Overview
Description
5-Hydroxy-florasulam is a chemical compound with the molecular formula C11H6F3N5O3S . It is also known by its IUPAC name, N-(2,6-Difluorophenyl)-8-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide .
Synthesis Analysis
The synthesis of 5-Hydroxy-florasulam involves a method that was revised for direct injection of water samples into the LC/MS/MS system. This method was found to be suitable for the determination of residues of florasulam and its 5-Hydroxy-florasulam metabolite in waters over the concentration range of 0.05-0.5 μg/L .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-florasulam consists of 11 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 5 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 345.257 Da, and the monoisotopic mass is 345.014343 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Hydroxy-florasulam include an average mass of 345.257 Da and a monoisotopic mass of 345.014343 Da . The compound is detectable in water at the Lower Limit of Method Validation (LLMV) of 0.05 μg/L .Scientific Research Applications
Degradation and Sorption in Soil
5-Hydroxy-florasulam, a principal degradation product of the herbicide florasulam, has been studied for its degradation rate and sorption characteristics in soil. In various soil types, its degradation half-life ranges from 8 to 36 days at 20-25 degrees Celsius. The sorption coefficients for 5-Hydroxy-florasulam in soil have been found to increase over time, indicating its potential impact on soil chemistry and agricultural practices (Krieger, Pillar, & Ostrander, 2000).
Herbicide Metabolism in Wheat and Weeds
The metabolism of florasulam in wheat and broadleaf weeds has been analyzed, showing a significant difference in the rate of metabolism between wheat and weeds. Wheat metabolizes florasulam much faster than broadleaf weeds, which contributes to the selectivity of the herbicide in agricultural settings. This difference is primarily due to the hydroxylation of the aniline ring followed by conjugation to glucose in wheat (Deboer, Thornburgh, & Ehr, 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,6-difluorophenyl)-8-fluoro-5-oxo-6H-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N5O3S/c12-5-2-1-3-6(13)8(5)18-23(21,22)10-16-9-7(14)4-15-11(20)19(9)17-10/h1-4,18H,(H,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUUFTKDDLWBQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=NN3C(=N2)C(=CNC3=O)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895114 | |
Record name | N-(2,6-Difluorophenyl)-8-fluoro-5,6-dihydro-5-oxo-(1,2,4)triazolo(1,5-C)pyrimidine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-florasulam | |
CAS RN |
292085-54-2 | |
Record name | 5-Hydroxy-florasulam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292085542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Difluorophenyl)-8-fluoro-5,6-dihydro-5-oxo-(1,2,4)triazolo(1,5-C)pyrimidine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXY-FLORASULAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHX11BDW54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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